1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
Description
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19-9-11-20(12-10-19)17(21)14-5-4-6-15(13-14)22-16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXCRELUHKGYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via Nucleophilic Aromatic Substitution
The pyridin-2-yloxy group is introduced to the benzoyl precursor through nucleophilic aromatic substitution. 3-Hydroxybenzoic acid reacts with 2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF at 120°C for 12 h) to yield 3-(pyridin-2-yloxy)benzoic acid (Yield: 78%). Subsequent conversion to the acyl chloride employs thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 60°C for 4 h.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Etherification | 2-Chloropyridine, K₂CO₃ | DMF | 120°C | 12 h | 78% |
| Acyl Chloride Formation | SOCl₂ | DCM | 60°C | 4 h | 95% |
Alternative Route: Ullmann Coupling
For substrates resistant to nucleophilic substitution, a copper-catalyzed Ullmann coupling between 3-iodobenzoic acid and pyridin-2-ol in the presence of CuI (10 mol%), 1,10-phenanthroline, and Cs₂CO₃ in DMSO at 110°C for 24 h achieves the same intermediate (Yield: 65%).
Acylation of 1-Methylpiperazine
Direct Acylation with Acyl Chloride
The activated 3-(pyridin-2-yloxy)benzoyl chloride reacts with 1-methylpiperazine in anhydrous DCM using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 h, yielding the target compound after purification via column chromatography (SiO₂, eluent: DCM/MeOH 9:1).
Optimization Data:
| Equiv. Acyl Chloride | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| 1.2 | TEA | DCM | 6 | 82% |
| 1.5 | DMAP | THF | 8 | 75% |
Solid-Phase Synthesis for Scalability
Immobilizing 1-methylpiperazine on Wang resin enables iterative acylation under mild conditions (DCM, DIEA, 25°C, 12 h). Cleavage with trifluoroacetic acid (TFA) yields the product with >90% purity, suitable for high-throughput applications.
Alternative Methodologies and Catalytic Approaches
Coupling via Mixed Carbonate Intermediates
A two-step protocol involves forming a mixed carbonate from 3-(pyridin-2-yloxy)benzoic acid using 1,1'-carbonyldiimidazole (CDI) , followed by reaction with 1-methylpiperazine. This method avoids acyl chloride handling but requires stringent moisture control (Yield: 68%).
Enzymatic Acylation
Lipase-catalyzed acylation in ionic liquids ([BMIM][BF₄]) offers an eco-friendly alternative. Candida antarctica Lipase B (CAL-B) facilitates the reaction at 40°C over 48 h, though yields remain moderate (55%).
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution (Hexane/EtOAc to DCM/MeOH) on silica gel, achieving >98% purity. Analytical HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms retention time consistency (tₖ = 12.3 min).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, Py-H), 7.65–7.58 (m, 2H, Ar-H), 7.42 (t, J = 8.0 Hz, 1H, Ar-H), 6.94 (d, J = 8.4 Hz, 1H, Py-H), 3.85–3.70 (m, 4H, Piperazine-H), 2.55–2.45 (m, 4H, Piperazine-H), 2.33 (s, 3H, N-CH₃).
- ESI-MS: m/z 328.2 [M+H]⁺.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A microreactor system combining Ullmann coupling and acylation steps reduces reaction time from 36 h to 2 h, enhancing throughput. Pd-catalyzed steps achieve 90% conversion at 100°C with 10 bar pressure.
Waste Minimization Strategies
Recycling DCM via distillation and employing immobilized bases (e.g., polymer-supported TEA) reduce solvent and reagent consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the pyridin-2-yloxy moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.
Biology
This compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions. Its lipophilic nature enables it to diffuse into cells effectively, interacting with proteins, enzymes, and receptors involved in numerous biological pathways. Preliminary studies suggest that it may influence neuropharmacological processes, indicating possible applications in treating neurological disorders .
Medicine
The therapeutic potential of this compound is being explored for various diseases, including:
- Cancer : The compound has shown promise in inhibiting the growth of cancer cells in vitro. For instance, similar compounds have demonstrated antiproliferative activity against human breast cancer cell lines with IC50 values ranging from 19.9 to 75.3 µM .
- Neurological Disorders : Its interaction with specific receptors suggests potential benefits in treating conditions like Alzheimer's disease, where modulation of neurotransmitter systems is crucial .
Industry
In industrial applications, this compound is utilized in developing new materials and as a catalyst in various chemical processes. Its ability to undergo diverse chemical transformations makes it suitable for further derivatization to enhance efficacy or selectivity.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of related benzoylpiperidine derivatives on breast cancer cells. The results indicated significant inhibition of cell growth with IC50 values demonstrating the compound's potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| OVCAR-3 | 22.5 |
This data underscores the importance of structural modifications in enhancing biological activity against cancer cells .
Case Study 2: Neurological Applications
Research on similar piperazine derivatives has shown their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. One derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, suggesting that modifications to the piperazine core can significantly influence neuropharmacological properties .
Mechanism of Action
The mechanism of action of 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with proteins, enzymes, and receptors. These interactions can modulate various cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Key Observations:
- The pyridinyloxy group in the target compound increases hydrophobicity (logP ~2.8) compared to methoxy-substituted analogues (logP ~2.2) .
- Selenium- or sulfonyl-containing derivatives (e.g., RSe-1, 4d) exhibit higher logP values (>3.0), reducing aqueous solubility but enhancing membrane permeability .
- Methylation of the piperazine nitrogen improves metabolic stability but may reduce solubility compared to unsubstituted counterparts (e.g., 8d vs. 272a) .
Antiviral Activity
- HIV-1 Antagonists: Substituted benzoyl piperazines like 2R-methylbenzoyl piperazine (272a, EC₅₀ <1 nM) show superior potency compared to unsubstituted derivatives (271, EC₅₀ ~1 nM) due to steric and electronic optimization .
Anticancer Activity
- Sigma Receptor Ligands: Adamantane-piperazine hybrids (e.g., Compound X in ) exhibit nanomolar binding affinity (σ1R/σ2R Ki <10 nM) and broad-spectrum antiproliferative activity. The rigid adamantane moiety enhances receptor fit, whereas the pyridinyloxy-benzoyl group in the target compound may favor different targets (e.g., kinase inhibition) .
Antibacterial Activity
- Thiadiazole-sulfonyl derivatives (4d, 4n) inhibit Fusarium oxysporum at 50 μg/mL, attributed to sulfonyl group electrophilicity. The target compound’s benzoyl-pyridinyloxy motif lacks direct antibacterial data but could engage in similar electrophilic interactions .
Pharmacokinetic and Toxicity Profiles
- Metabolism : Piperazine N-methylation (as in the target compound) reduces susceptibility to oxidative dealkylation, enhancing plasma half-life compared to N-oxide derivatives () .
- Toxicity : Selenium-containing derivatives (RSe-1, RSe-2) show radical-scavenging activity but may pose selenium-related toxicity risks at high doses .
Biological Activity
1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, also known as MPBP, is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a piperazine ring with a methyl group and a benzoyl moiety linked to a pyridin-2-yloxy group, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and other conditions influenced by receptor activity modulation.
Chemical Structure
The chemical structure of MPBP can be represented as follows:
This structure facilitates interactions with various biological targets, contributing to its diverse biological activities.
The mechanism of action of MPBP involves its interaction with specific molecular targets within biological systems. The compound's lipophilic nature enhances cellular uptake, allowing it to modulate various biochemical pathways. Initial studies indicate that MPBP may exhibit activity against certain receptors involved in neuropharmacological processes, particularly the D3 dopamine receptor (D3R), which is implicated in several neurological conditions.
Neuropharmacological Effects
Research has shown that MPBP acts as a selective agonist for the D3 dopamine receptor. In a high-throughput screening study, MPBP demonstrated significant binding affinity and functional activity at D3R while exhibiting minimal interaction with the D2 dopamine receptor. This selectivity is crucial for developing therapeutic agents targeting specific neuropsychiatric disorders without the side effects associated with broader dopamine receptor modulation .
Structure-Activity Relationship (SAR)
The biological activity of MPBP is influenced by its structural components. Modifications to the piperazine core or the attached aromatic groups can significantly affect its receptor binding affinity and selectivity. For instance, altering substituents on the pyridin-2-yloxy moiety has been shown to enhance the compound's efficacy against D3R. The following table summarizes key findings related to SAR:
| Modification | Effect on Activity |
|---|---|
| Methyl group on piperazine | Enhances lipophilicity |
| Benzoyl moiety | Increases receptor interaction |
| Variations in pyridin-2-yloxy | Alters binding affinity and selectivity |
Therapeutic Applications
MPBP's unique properties suggest potential applications in treating various conditions:
- Neurological Disorders : Its selective action on D3R positions it as a candidate for treating disorders such as schizophrenia and Parkinson's disease.
- Cancer Research : Preliminary studies indicate that compounds similar to MPBP may exhibit anti-cancer properties, particularly through modulation of signaling pathways involved in tumor growth.
Case Studies
Several case studies have explored the therapeutic potential of MPBP and its derivatives:
- Dopamine Receptor Agonism : A study highlighted MPBP's ability to activate D3R effectively, providing insights into its potential use in treating dopamine-related disorders .
- Comparative Analysis : In comparative studies with other piperazine derivatives, MPBP showed superior selectivity for D3R, suggesting a more favorable side effect profile compared to less selective compounds.
Q & A
Q. What crystallographic techniques are used to analyze hydrogen-bonding networks in this compound?
- Methodological Answer : For piperazine derivatives:
- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., C–H⋯O bonds in 1-aroylpiperazines) .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., van der Waals vs. H-bonding) .
- Powder XRD : Assesses batch-to-batch crystallinity consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
